molecular formula C12H13FN2O3 B15230363 tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1638765-28-2

tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B15230363
CAS No.: 1638765-28-2
M. Wt: 252.24 g/mol
InChI Key: MAUQMQIUZMATEK-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl ester group, a fluorine atom, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as N,N-dimethylformamide (DMF), triethylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-chloro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-methyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .

Properties

CAS No.

1638765-28-2

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9(16)5-7-4-8(13)6-14-10(7)15/h4,6H,5H2,1-3H3

InChI Key

MAUQMQIUZMATEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1N=CC(=C2)F

Origin of Product

United States

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